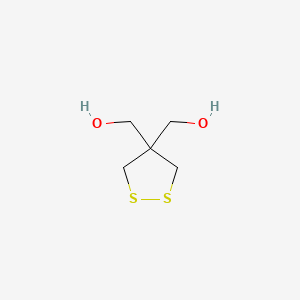

1,2-Dithiolane-4,4-dimethanol

CAS No.: 1121-96-6

Cat. No.: VC7937014

Molecular Formula: C5H10O2S2

Molecular Weight: 166.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1121-96-6 |

|---|---|

| Molecular Formula | C5H10O2S2 |

| Molecular Weight | 166.3 g/mol |

| IUPAC Name | [4-(hydroxymethyl)dithiolan-4-yl]methanol |

| Standard InChI | InChI=1S/C5H10O2S2/c6-1-5(2-7)3-8-9-4-5/h6-7H,1-4H2 |

| Standard InChI Key | GEHRODWKNCVVJO-UHFFFAOYSA-N |

| SMILES | C1C(CSS1)(CO)CO |

| Canonical SMILES | C1C(CSS1)(CO)CO |

Introduction

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀O₂S₂ | |

| Average Mass | 166.253 g/mol | |

| CAS Registry Number | 1121-96-6 | |

| IUPAC Name | 1,2-Dithiolane-4,4-diyldimethanol |

Synthesis and Chemical Properties

Synthetic Routes

DTDM is synthesized through methods that leverage the reactivity of dithiolane precursors. One approach involves the condensation of 1,2-ethanedithiol with formaldehyde under acidic conditions, where the thiol groups undergo cyclization to form the strained dithiolane ring . Alternative routes employ nucleophilic substitution reactions at the 4th carbon, introducing hydroxymethyl groups via formaldehyde or glycolaldehyde derivatives .

A notable advancement in dithiolane chemistry involves the use of 4,4-disubstituted dithiolanes to mitigate polymerization tendencies. For example, introducing hydroxymethyl groups at the 4th position stabilizes the ring while preserving the disulfide bond’s reactivity . This strategy, validated in studies modeling enzyme-bound lipoic acid, ensures that DTDM remains monomeric under standard conditions, enhancing its utility in synthetic applications .

Characterization Techniques

The structural integrity of DTDM is confirmed through spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the hydroxymethyl protons (δ 3.5–4.0 ppm) and sulfur-adjacent methylene groups (δ 2.8–3.2 ppm) .

-

Infrared (IR) Spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹) and disulfide bonds (500–600 cm⁻¹) are diagnostic .

-

Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 166.01 .

Reactivity and Biochemical Relevance

Disulfide Bond Dynamics

The disulfide bond in DTDM participates in redox reactions analogous to those of lipoic acid, a cofactor in mitochondrial dehydrogenase complexes . The compound’s strained ring undergoes rapid thiol-disulfide interchange with biological thiols like glutathione (GSH), enabling its role as a redox mediator . This reactivity is quantified by its reduction potential (E°'), which is comparable to lipoic acid at approximately −0.32 V .

Nucleophilic Reactions

DTDM exhibits high reactivity toward carbon nucleophiles. For instance, treatment with ethylmagnesium bromide (EtMgBr) leads to ring-opening via nucleophilic attack at the disulfide bond, generating thiolate intermediates . This reaction mirrors the behavior of enzyme-bound lipoic acid during acyl transfers in metabolic pathways .

Applications in Scientific Research

Biochemical Studies

DTDM serves as a simplified model for studying lipoic acid-dependent enzymes, such as pyruvate dehydrogenase . Its smaller size and synthetic accessibility allow researchers to probe disulfide bond mechanics without the complexity of protein environments . Recent work demonstrates its utility in elucidating the kinetics of thiol-disulfide exchange in redox signaling pathways .

Drug Delivery Systems

The compound’s ability to form reversible disulfide linkages with thiol-containing biomolecules has spurred interest in stimuli-responsive drug carriers. For example, DTDM-functionalized nanoparticles release therapeutic payloads upon exposure to intracellular GSH, leveraging the redox gradient between extracellular and intracellular environments .

Material Science

In polymer chemistry, DTDM acts as a crosslinking agent for self-healing materials. Its disulfide bonds undergo reversible cleavage under mechanical stress, enabling dynamic reorganization of polymer networks . This property is exploited in elastomers and hydrogels designed for biomedical applications .

Challenges and Future Perspectives

Research Opportunities

-

Mechanistic Studies: Detailed kinetic analyses of DTDM’s thiol-disulfide exchanges could refine its use as a lipoic acid surrogate .

-

Therapeutic Development: Engineering DTDM-based prodrugs that target oxidative stress pathways may offer new treatments for neurodegenerative diseases .

-

Advanced Materials: Incorporating DTDM into smart polymers could yield materials with tunable mechanical properties responsive to biological stimuli .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume